![molecular formula C10H17NO3 B1205838 Ecgonine methyl ester CAS No. 7143-09-1](/img/structure/B1205838.png)
Ecgonine methyl ester
Overview
Description
Ecgonine methyl ester is a major urinary metabolite of cocaine, a popular illicit drug . It is a tropane alkaloid, a methyl ester, and a tertiary amino compound . It is functionally related to an ecgonine .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In a lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis
The molecular structure of Ecgonine methyl ester can be found in various databases .Chemical Reactions Analysis
Ecgonine methyl ester is involved in various chemical reactions. For instance, it is involved in the reaction catalyzed by the enzyme methylecgonone reductase .Physical And Chemical Properties Analysis
Ecgonine methyl ester is a prominent tropane alkaloid found in coca leaves . It is a metabolite of cocaine and may be used as a precursor for it .Scientific Research Applications
Cognitive Enhancement in Neurodegenerative Disorders
EME has shown potential as a cognitive enhancer, particularly in conditions like Alzheimer’s Disease (AD). Research indicates that EME may regulate nicotinic acetylcholine receptors, which play a role in memory and learning. In studies involving scopolamine-impaired and aged rats, EME improved cognition and learning rates, suggesting its application in treating cognitive impairments in humans .
Antidote for Cocaine Toxicity
As a primary metabolite of cocaine, EME has been investigated for its ability to counteract the effects of cocaine toxicity. It binds to a regulatory site on nicotinic acetylcholine receptors without affecting receptor function, which could displace inhibitors and alleviate inhibition caused by cocaine .
Anxiety Relief in Age-Related Disorders
In addition to cognitive enhancement, EME has been observed to reverse thigmotaxis—a behavior indicative of anxiety—in aged rats. This suggests that EME could be used to alleviate anxiety symptoms in age-related disorders or even in cocaine-impaired individuals .
Forensic Analysis
EME serves as a significant marker in forensic toxicology for cocaine use. It is a major urinary metabolite of cocaine, detectable through various analytical methods such as GC/MS or LC/MS, aiding in the identification of cocaine consumption .
Clinical Toxicology
In clinical toxicology, EME is utilized as an internal standard for cocaine testing. Its stable-labeled form is suitable for isotope dilution methods, which are critical for accurate drug testing and monitoring in medical settings .
Urine Drug Testing
EME’s presence in urine is a key indicator of cocaine use. Most assays aimed at identifying cocaine consumption look for metabolites like EME, making it an essential compound in urine drug testing protocols .
Mechanism of Action
- Ecgonine methyl ester (EME) is a prominent tropane alkaloid found in coca leaves . It serves as a metabolite of cocaine and may even act as a precursor for cocaine synthesis.
- EME arises from the hydrolysis of cocaine, specifically by breaking down the ester group positioned opposite the nitrogen atom in the cocaine molecule .
- EME’s impact on biochemical pathways remains an area of ongoing research. It is the last step before cocaine biosynthesis in coca plants, facilitated by a BAHD acyltransferase .
- Its impact on cognition has been studied, showing potential beneficial effects in animal models . However, more research is needed to understand its precise cellular effects.
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
properties
IUPAC Name |
methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQNNBXHAYSQRY-UYXSQOIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891435 | |
Record name | Ecgonine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ecgonine methyl ester | |
CAS RN |
7143-09-1 | |
Record name | (-)-Ecgonine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7143-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ecgonine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylecgonine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04688 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ecgonine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECGONINE METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y35FJB3QBJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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